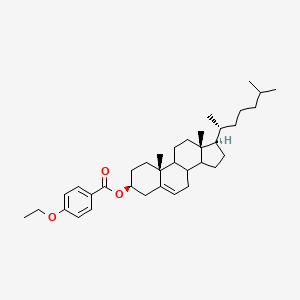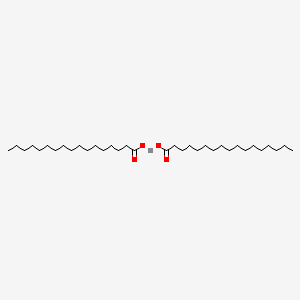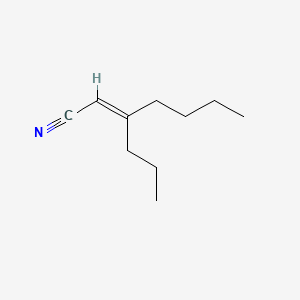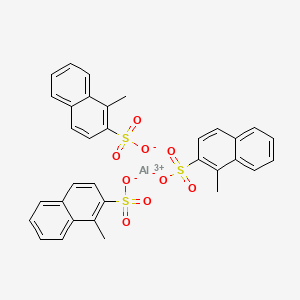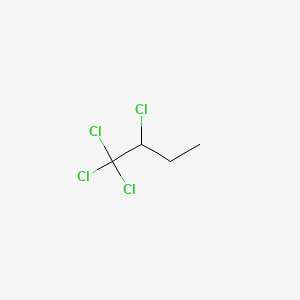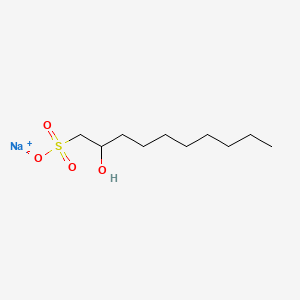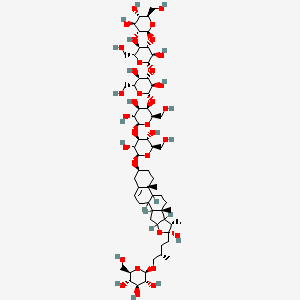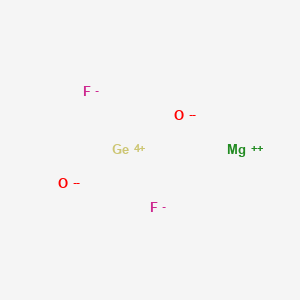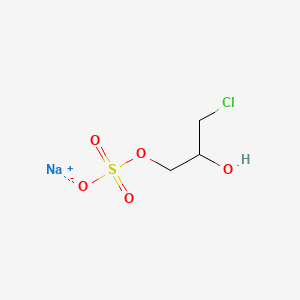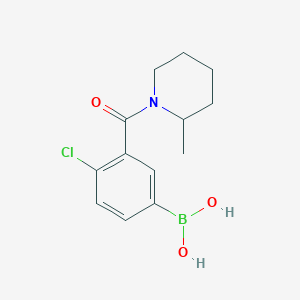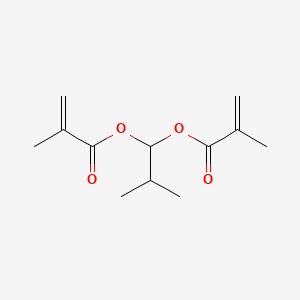
2-Methylpropylidene bismethacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropylidene bismethacrylate is a chemical compound with the molecular formula C12H18O4This compound is a type of methacrylate ester, which is commonly used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
2-Methylpropylidene bismethacrylate can be synthesized through the esterification of methacrylic acid with appropriate alcohols under controlled conditions. The reaction typically involves the use of catalysts to facilitate the esterification process. Industrial production methods often involve the oxidation of isobutylene or tert-butyl alcohol to methacrolein, followed by further oxidation to methacrylic acid, which is then esterified to produce this compound .
Chemical Reactions Analysis
2-Methylpropylidene bismethacrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers. Common initiators for this reaction include benzoyl peroxide and azobisisobutyronitrile.
Addition Reactions: It can participate in addition reactions with nucleophiles and electrophiles.
Scientific Research Applications
2-Methylpropylidene bismethacrylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are utilized in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-Methylpropylidene bismethacrylate involves its ability to undergo polymerization and form cross-linked networks. This property is crucial in its applications in dental composites and bone cements, where it provides mechanical strength and durability. The molecular targets and pathways involved include the interaction with free radicals during polymerization, leading to the formation of stable polymeric structures .
Comparison with Similar Compounds
2-Methylpropylidene bismethacrylate can be compared with other methacrylate esters, such as:
Methyl methacrylate: Used in the production of polymethyl methacrylate (PMMA) plastics.
Ethylene glycol dimethacrylate: Commonly used as a cross-linking agent in polymer chemistry.
Triethylene glycol dimethacrylate: Utilized in dental materials and adhesives.
This compound is unique due to its specific molecular structure, which imparts distinct mechanical and chemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
94231-38-6 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
[2-methyl-1-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H18O4/c1-7(2)10(13)15-12(9(5)6)16-11(14)8(3)4/h9,12H,1,3H2,2,4-6H3 |
InChI Key |
NDZSUXVVRBJKGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(OC(=O)C(=C)C)OC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


